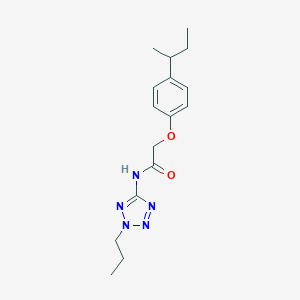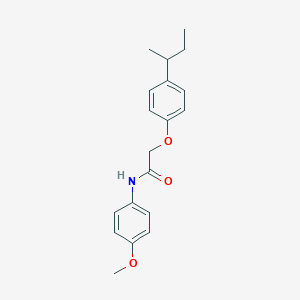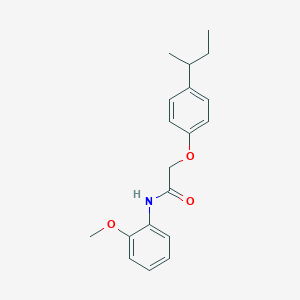![molecular formula C17H18BrN3O2S B251572 N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B251572.png)
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(4-ethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(4-ethylphenoxy)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential application in various fields.
Mechanism of Action
The mechanism of action of N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(4-ethylphenoxy)acetamide is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(4-ethylphenoxy)acetamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(4-ethylphenoxy)acetamide in lab experiments is its anti-cancer properties. It can be used to study the mechanisms of cancer cell growth and proliferation. However, one of the limitations is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(4-ethylphenoxy)acetamide. One direction is to further investigate its anti-cancer properties and potential use in cancer treatment. Another direction is to study its effects on other diseases, such as diabetes and inflammation. Additionally, research can be conducted to better understand its mechanism of action and how it interacts with other enzymes and proteins in the body. Finally, studies can be conducted to optimize the synthesis method and improve the yield of the final product.
Conclusion
In conclusion, N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(4-ethylphenoxy)acetamide is a chemical compound that has potential applications in various fields of scientific research. Its anti-cancer properties, ability to reduce inflammation, and improve insulin sensitivity make it a promising candidate for future research. However, more studies are needed to fully understand its mechanism of action and potential limitations.
Synthesis Methods
The synthesis of N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(4-ethylphenoxy)acetamide involves the reaction of 5-bromo-6-methylpyridin-2-amine with carbon disulfide and sodium hydroxide to form 5-bromo-6-methylpyridin-2-ylamine-1-carbothioamide. This intermediate is then reacted with 4-ethylphenol and chloroacetyl chloride to yield the final product.
Scientific Research Applications
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(4-ethylphenoxy)acetamide has been studied for its potential application in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(4-ethylphenoxy)acetamide has anti-cancer properties and can inhibit the growth of cancer cells.
properties
Molecular Formula |
C17H18BrN3O2S |
|---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(4-ethylphenoxy)acetamide |
InChI |
InChI=1S/C17H18BrN3O2S/c1-3-12-4-6-13(7-5-12)23-10-16(22)21-17(24)20-15-9-8-14(18)11(2)19-15/h4-9H,3,10H2,1-2H3,(H2,19,20,21,22,24) |
InChI Key |
HZESPRDRWVTGIR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=NC(=C(C=C2)Br)C |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=NC(=C(C=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251491.png)

![N-benzyl-2-[4-(butan-2-yl)phenoxy]acetamide](/img/structure/B251497.png)






![N-[(2,4-difluorophenyl)carbamothioyl]-2,4-dimethylbenzamide](/img/structure/B251508.png)
![N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B251509.png)

![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B251512.png)